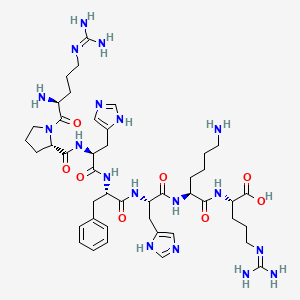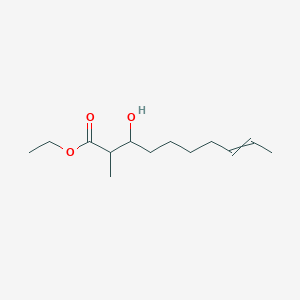![molecular formula C8H8O B12571998 (1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde CAS No. 189345-92-4](/img/structure/B12571998.png)
(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S)-Bicyclo[221]hepta-2,5-diene-2-carbaldehyde is an organic compound with a unique bicyclic structure It is a derivative of norbornadiene, featuring an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde typically involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The product is then purified through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of (1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid.
Reduction: Formation of (1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive, allowing the compound to participate in a range of chemical reactions. These reactions can modify the structure and function of target molecules, leading to various effects. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid: Similar bicyclic structure with two carboxylic acid groups.
(1R,4S)-Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde.
(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol: Similar bicyclic structure with two hydroxyl groups.
Uniqueness
(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde is unique due to its specific functional group (aldehyde) and its reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Numéro CAS |
189345-92-4 |
|---|---|
Formule moléculaire |
C8H8O |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde |
InChI |
InChI=1S/C8H8O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,4-7H,3H2/t6-,7+/m1/s1 |
Clé InChI |
SIMZBIBSRJBVFM-RQJHMYQMSA-N |
SMILES isomérique |
C1[C@H]2C=C[C@@H]1C(=C2)C=O |
SMILES canonique |
C1C2C=CC1C(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


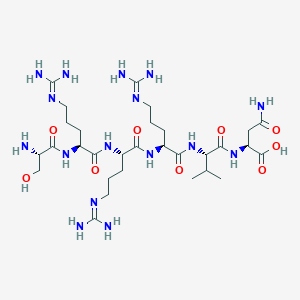
![3-[(Aminomethyl)amino]phenol](/img/structure/B12571931.png)
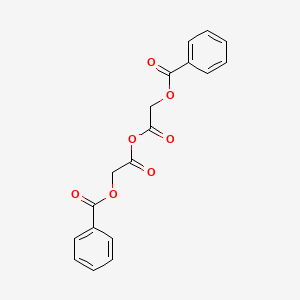
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-](/img/structure/B12571951.png)
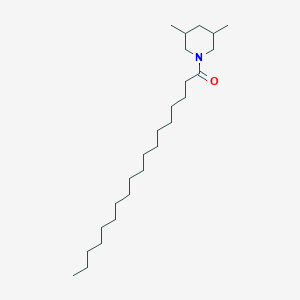
![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)

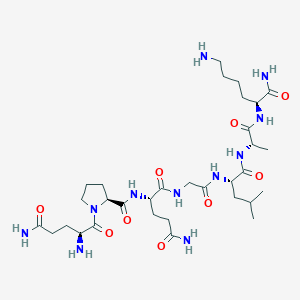

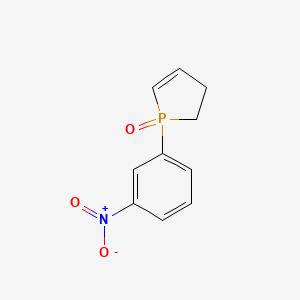
![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
